molecular formula C21H22N2O3 B11308492 N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11308492
M. Wt: 350.4 g/mol
InChI Key: OHONBVRRYMZSLK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines a chromene core with a dimethylamino group and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate. The resulting chromene derivative is then subjected to further functionalization to introduce the dimethylamino and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the chromene core may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
  • 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
  • 2-(Dimethylamino)ethyl methacrylate

Uniqueness

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, along with the dimethylamino and carboxamide groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H22N2O3/c1-14-8-10-15(11-9-14)18(23(2)3)13-22-20(24)17-12-16-6-4-5-7-19(16)26-21(17)25/h4-12,18H,13H2,1-3H3,(H,22,24)

InChI Key

OHONBVRRYMZSLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N(C)C

Origin of Product

United States

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